2-Methyl-1-pentanol

Thermodynamics Excess Enthalpy Solvent Formulation

Generic C6 alcohols introduce unpredictable mixing thermodynamics and poor enantioselectivity. 2-Methyl-1-pentanol (CAS 17092-54-5) provides the exact solution: • Quantitatively distinct excess enthalpy (HE) profile vs. n-hexane isomers-predictable exothermic blending for coatings. • Lipase-catalyzed kinetic resolution & alcohol oxidase oxidation yield (R)-enantiomer up to 90.6% ee. • Differentiated solid-liquid equilibrium for pyrazaboles/organoboron compounds, validated against 1-hexanol, 2-ethyl-1-butanol, and 3-methyl-3-pentanol.

Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
CAS No. 17092-54-5
Cat. No. B095916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-pentanol
CAS17092-54-5
Molecular FormulaC6H14O
Molecular Weight102.17 g/mol
Structural Identifiers
SMILESCCCC(C)CO
InChIInChI=1S/C6H14O/c1-3-4-6(2)5-7/h6-7H,3-5H2,1-2H3
InChIKeyPFNHSEQQEPMLNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 50 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.06 M
SOL IN ALCOHOL;  ETHER;  ACETONE
0.31% BY WEIGHT IN WATER
Water solubility = 6000 mg/L @ 25 °C.

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-pentanol: Physical Properties & Solvent Applications


2-Methyl-1-pentanol (CAS 17092-54-5) is a branched-chain primary aliphatic C6 alcohol with the molecular formula C6H14O and a molecular weight of 102.17 g/mol [1]. It exists as a racemic mixture of (R)- and (S)-enantiomers due to the chiral center at the C2 position [2]. The compound is primarily utilized as a solvent or diluent for nitrocellulose lacquers, varnishes, and epoxy coatings, as well as a solvent for dyes and oils [1]. Additionally, it serves as a chemical intermediate in the synthesis of other compounds [1].

1
Coatings solvent Nitrocellulose lacquers, varnishes, epoxy coatings
2
Dye & oil solvent General solubilization for dye and oil systems
3
Chemical intermediate Synthesis of branched-chain derivatives
4
Chiral resolution substrate Racemic mixture for enantioselective biocatalysis

2-Methyl-1-pentanol: Isomer Non-Interchangeability


The substitution of 2-methyl-1-pentanol with another C6 alcohol isomer, such as 1-hexanol or 2-ethyl-1-butanol, cannot be performed without compromising thermodynamic consistency in solution formulations and stereochemical outcomes in enzymatic processes. The specific position of the methyl branch on the C2 carbon fundamentally alters the compound's intermolecular interactions with nonpolar solvents and its recognition by biocatalysts. This leads to quantitatively distinct excess enthalpy profiles in hydrocarbon mixtures [1] and unique enantioselectivity in lipase-catalyzed resolutions [2]. Consequently, generic isomer substitution introduces unquantified variability in process heat management and chiral purity outcomes, directly impacting reproducibility and yield in both industrial and research settings.

Heat of mixing Substituting 1-hexanol or 2-ethyl-1-butanol may alter excess enthalpy profiles in hydrocarbon blends, affecting thermal process control.
Stereochemical outcome Achiral or differently branched C6 isomers cannot undergo enantioselective enzymatic resolution, limiting access to chiral building blocks.
Solvation behavior Pyrazabole solubility curves are isomer-dependent; a generic hexanol swap may deviate from published solid-liquid equilibrium data.

2-Methyl-1-pentanol: Head-to-Head Evidence


Excess Enthalpy in Binary Mixtures with Hexane Isomers

The molar excess enthalpy (HE) of 2-methyl-1-pentanol in binary mixtures with n-hexane and its isomers demonstrates a quantifiably distinct thermodynamic behavior compared to its structural analogs, 1-hexanol and 2-ethyl-1-butanol, when measured under identical conditions. This difference in HE reflects the unique intermolecular interactions imparted by the specific position of the methyl branch in 2-methyl-1-pentanol, which directly influences the heat of mixing in solvent formulations [1].

Excess Enthalpy Profile
Head-to-head
Distinct HE vs. n-hexane isomers Comparators: 1-hexanol, 2-ethyl-1-butanol; 298.15 K, flow microcalorimeter
Supports solvent-formulation heat-of-mixing review
Branching position alters thermodynamic consistency; values reported in original dataset
Thermodynamics Excess Enthalpy Solvent Formulation

Lipase-Catalyzed Kinetic Resolution

The chiral nature of 2-methyl-1-pentanol at the C2 position enables its enzymatic kinetic resolution using lipases, a property that distinguishes it from achiral or differently branched isomers. This resolution has been quantitatively modeled and experimentally validated, with the process achieving specific enantiomeric excesses that are a function of the substrate's unique interaction with the enzyme's active site [1]. The kinetic model successfully predicts the evolution of enantiomeric excess and conversion over time for batch experiments with various initial substrate concentrations [1].

Lipase Kinetic Resolution
Head-to-head
Enantioselective transesterification Ping-pong model validated; vinyl acetate, organic solvent
Supports stereochemical-control biocatalysis context
Achiral C6 alcohols exhibit zero enantioselectivity in same system
Biocatalysis Enantioselective Synthesis Kinetic Resolution

Pyrazabole Solubility in Hexanol Isomers

The solubilities of organoboron compounds (pyrazaboles) in a series of hexanol isomers, including 2-methyl-1-pentanol, 1-hexanol, and 2-ethyl-1-butanol, were determined experimentally across a temperature range from the boiling point of the solvent down to 273 K [1]. The resulting solubility curves were correlated using the Wilson and UNIQUAC ASM equations, with average root mean square deviations of solubility temperatures ranging from 0.52 to 3.54 K [1]. The distinct solubility behavior of 2-methyl-1-pentanol compared to its isomers underscores that the branching pattern directly influences the solvation capacity for specific solute classes.

Pyrazabole Solubility
Head-to-head
Isomer-specific solubility curves 5 hexanol isomers compared; boiling point to 273 K; Wilson/UNIQUAC correlation
Supports organoboron solvation selection review
RMSD of solubility temperatures: 0.52–3.54 K
Solubility Organoboron Compounds Solid-Liquid Equilibrium

Alcohol Oxidase-Catalyzed Enantioselective Oxidation

The oxidation of racemic 2-methyl-1-alkanols by alcohol oxidase from Candida boidinii exhibits high enantioselectivity, with the greatest enantiomeric excess obtained for (R)-2-methyl-1-pentanol, achieving 90.6% ee at 76% conversion (E = 4.8) [1]. This quantitative enantioselectivity is specific to the 2-methyl-1-alkanol scaffold and varies depending on the chain length and the enzyme source [1]. Among the four yeast strains tested, C. boidinii exhibited the highest enantioselectivity for this substrate class [1].

Alcohol Oxidase ee
Head-to-head
90.6% ee (R)-enantiomer 76% conversion, E = 4.8; C. boidinii oxidase
Supports enantioselective oxidation study context
Chain-length- and enzyme-source-dependent enantioselectivity
Enantioselective Oxidation Alcohol Oxidase Chiral Resolution

2-Methyl-1-pentanol: Evidence-Backed Applications


Thermal Management in Solvent Formulations

In the formulation of solvent blends involving n-hexane or its isomers, 2-methyl-1-pentanol offers a distinct excess enthalpy (HE) profile that differs quantitatively from both 1-hexanol and 2-ethyl-1-butanol [1]. For industrial processes where the heat of mixing is a critical parameter—such as in the preparation of coating solutions where exothermic mixing can affect viscosity or resin solubility—the specific thermodynamic signature of 2-methyl-1-pentanol provides predictable and reproducible thermal behavior. Procurement of this specific isomer, rather than a generic hexanol, is justified when the mixing calorimetry data align with process safety or quality control requirements.

Enzymatic Synthesis of Chiral Building Blocks

2-Methyl-1-pentanol serves as a valuable substrate for the production of optically active intermediates via biocatalytic routes. Its racemic mixture can be kinetically resolved using lipase-catalyzed transesterification, a process that has been mechanistically modeled and experimentally validated [2]. Furthermore, enantioselective oxidation using alcohol oxidase from Candida boidinii yields (R)-2-methyl-1-pentanol with up to 90.6% ee at 76% conversion [3]. These established biocatalytic pathways make 2-methyl-1-pentanol a preferred procurement choice over achiral C6 alcohols for applications requiring access to enantioenriched C6 chiral synthons in pharmaceutical or agrochemical research.

Organoboron Compound Solvation

For research involving the dissolution, crystallization, or extraction of pyrazaboles and other organoboron compounds, 2-methyl-1-pentanol provides a solubility profile that has been experimentally differentiated from other C6 alcohol isomers including 1-hexanol, 2-ethyl-1-butanol, 4-methyl-2-pentanol, and 3-methyl-3-pentanol [4]. The solid-liquid equilibrium data, correlated with thermodynamic models, demonstrate that the specific methyl branching at the C2 position yields distinct solvation behavior. Substituting a different hexanol isomer would alter solute recovery yields and crystallization efficiency. Therefore, procurement of the specific 2-methyl-1-pentanol isomer is required to reproduce published solubility data or to achieve optimal process performance in this application context.

1H-NMR Stereochemical Analysis

2-Methyl-1-pentanol serves as a model compound and analytical standard in the development of NMR methods for determining absolute configuration and enantiomeric composition of chiral primary alcohols. Its diastereomeric esters with L-valine exhibit measurable 1H-NMR chemical shift differences that are useful for configurational assignment, and derivatization proceeds without racemization [5]. This established analytical methodology provides a reproducible framework for stereochemical analysis, making 2-methyl-1-pentanol a valuable reference material for quality control laboratories and academic research groups developing or validating chiral analytical methods.

Application
Selection Property
Validation Focus
Solvent heat-of-mixing studies
Branching-dependent excess enthalpy
Thermal consistency in hydrocarbon blends
Enantioselective synthesis research
Lipase/oxidase biocatalytic compatibility
Enantioselectivity and conversion efficiency review
Organoboron solvation research
Isomer-specific solubility profile
Solid-liquid equilibrium model correlation
Chiral analytical method development
Diastereomeric ester derivatization
Configurational assignment reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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